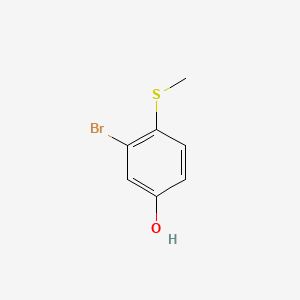

3-Bromo-4-(methylthio)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

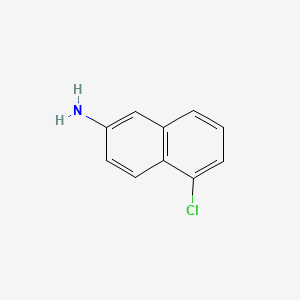

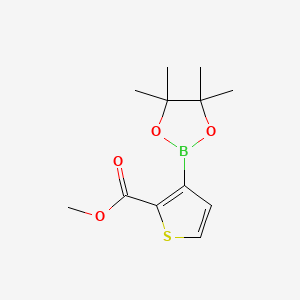

“3-Bromo-4-(methylthio)phenol” is an organic compound that consists of a phenol molecule with a bromine atom and a methylthio group attached to it . It is a brominated phenol and participates in the total synthesis of 3-methylcalix .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-(methylthio)phenol” include a density of 1.6±0.1 g/cm3, boiling point of 244.6±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.1±3.0 kJ/mol, flash point of 101.7±21.8 °C, index of refraction of 1.591, molar refractivity of 40.7±0.3 cm3, and a molar volume of 120.3±3.0 cm3 .Scientific Research Applications

Synthesis of Bioactive Natural Products

3-Bromo-4-(methylthio)phenol: is a valuable precursor in the synthesis of bioactive natural products. Its bromine and methylthio groups are functional handles that can undergo various chemical reactions, allowing for the creation of complex molecules with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Conducting Polymers

This compound can be used to synthesize conducting polymers, which are of great interest due to their applications in electronic devices. The presence of the bromine atom makes it suitable for further functionalization, which is crucial for tuning the properties of the resulting polymers .

Antioxidants and UV Absorbers

The phenolic structure of 3-Bromo-4-(methylthio)phenol suggests its use as an antioxidant. Phenols are known to be effective at scavenging free radicals, thus protecting materials from oxidative degradation. Additionally, its structure could be exploited in the development of ultraviolet (UV) absorbers, which are essential in preventing UV-induced damage in various materials .

Flame Retardants

Due to its brominated aromatic structure, 3-Bromo-4-(methylthio)phenol can be incorporated into materials to enhance their flame retardancy. Brominated flame retardants are widely used in the industry to slow down the combustion process of polymers and textiles .

Pharmaceuticals

The compound’s reactivity, particularly the bromine atom, makes it a candidate for the synthesis of pharmaceuticals. Brominated phenols can act as intermediates in the production of drugs, where they can be transformed into more complex structures with medicinal properties .

Material Science

In material science, 3-Bromo-4-(methylthio)phenol can be used to modify the surface properties of materials. Its ability to participate in various chemical reactions allows for the customization of surface functionalities, which can lead to improved material performance in terms of durability, hydrophobicity, or other desired traits .

Safety and Hazards

“3-Bromo-4-(methylthio)phenol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It’s known that brominated phenols often interact with various enzymes and receptors in biological systems .

Mode of Action

Brominated phenols are generally known to interact with their targets through processes such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Brominated phenols can potentially affect various biochemical pathways due to their ability to interact with different enzymes and receptors .

Pharmacokinetics

Phenolic compounds are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on their specific structures .

Result of Action

Brominated phenols can have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of membrane properties, and disruption of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-(methylthio)phenol. Factors such as pH, temperature, and presence of other chemicals can affect its stability and activity .

properties

IUPAC Name |

3-bromo-4-methylsulfanylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSNKMSMFPCHCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methylthio)phenol | |

CAS RN |

1243458-10-7 |

Source

|

| Record name | 3-bromo-4-(methylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)